N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine
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Overview
Description
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The thietane ring, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine to form the pyrazole ring . The thietane ring can be introduced through a nucleophilic substitution reaction involving a suitable thietane precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The thietane ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-Dimethyl-1H-pyrazol-3-amine
- N,1,3-Trimethyl-1H-pyrazol-5-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
N-(3-(1-Methyl-1H-pyrazol-4-yl)propyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[3-(1-methylpyrazol-4-yl)propyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-6-9(5-12-13)3-2-4-11-10-7-14-8-10/h5-6,10-11H,2-4,7-8H2,1H3 |
InChI Key |
VSPZVRLCNWGBCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCCNC2CSC2 |
Origin of Product |
United States |
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